![molecular formula C11H14ClNO B2673537 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 86491-92-1](/img/structure/B2673537.png)
2-chloro-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
“2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” is a chemical compound with the CAS Number: 1182926-93-7 . It is a liquid at room temperature and has a molecular weight of 225.72 .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” can be represented by the InChI code: 1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
“2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” is a liquid at room temperature . It has a molecular weight of 225.72 .Scientific Research Applications
Metabolic Pathways and Toxicology
Research into chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide, has provided insights into their metabolic pathways and potential toxicological implications. Studies have shown that compounds like acetochlor undergo complex metabolic activation leading to DNA-reactive products, with human and rat liver microsomes metabolizing these compounds to specific intermediates. This metabolic activation is suggested to contribute to their carcinogenicity, involving cytochrome P450 isoforms such as CYP3A4 and CYP2B6 in their biotransformation (Coleman et al., 2000).
Biodegradation and Environmental Impact
Research on the biodegradation of chloroacetamide herbicides has identified bacterial strains capable of degrading compounds like acetochlor. For instance, a strain of Rhodococcus has been shown to catalyze the N-deethoxymethylation of acetochlor, converting it into less harmful metabolites, highlighting a potential route for environmental remediation of contaminated sites (Wang et al., 2015).
Synthetic Applications and Anticancer Potential
The synthesis of derivatives of chloroacetamide compounds, including those structurally related to 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide, has been explored for potential medicinal applications. Certain derivatives have been developed with anticancer, anti-inflammatory, and analgesic properties, suggesting the versatility of these compounds in drug discovery and development. For example, specific phenoxy acetamide derivatives have shown promising activities against cancer cells and inflammation, indicating the potential for further exploration in therapeutic applications (Rani et al., 2014).
Crystal Structure Analysis
Detailed crystallographic studies of 2-chloro-N-(3-methylphenyl)acetamide have revealed insights into its molecular conformation and interactions. These studies contribute to the understanding of the chemical behavior and potential reactivity of such compounds, which is crucial for designing new materials and pharmaceuticals. The analysis of its crystal structure has shown specific intermolecular hydrogen bonding patterns, which are essential for predicting the compound's solubility, stability, and reactivity (Gowda et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVSUKKVAMUTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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